molecular formula C13H18ClN5O4 B122610 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine CAS No. 147539-23-9

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

Katalognummer B122610
CAS-Nummer: 147539-23-9
Molekulargewicht: 343.76 g/mol
InChI-Schlüssel: SIEVKGIBOLXNCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is a chemical compound with the CAS Number: 147539-23-9 . Its IUPAC name is tert-butyl 4- (6-chloro-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate . The molecular weight of this compound is 343.77 .


Molecular Structure Analysis

The InChI code for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine is 1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Wissenschaftliche Forschungsanwendungen

    Anticancer

    • Pyrimidines are used in the treatment of various types of cancer . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs used for treating leukemia .
    • The methods of application typically involve oral administration of the drug, with dosage and frequency varying based on the specific drug and the patient’s condition .
    • The outcomes of these treatments have been positive, with these drugs becoming well-established treatments for leukemia .

    Antimicrobial

    • Pyrimidines have been reported to have antimicrobial properties .
    • The methods of application and experimental procedures would depend on the specific type of infection being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of microbial infections .

    Antifungal

    • Pyrimidines also have antifungal properties .
    • The methods of application and experimental procedures would depend on the specific type of fungal infection being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of fungal infections .

    Antiparasitic

    • Pyrimidines have been reported to have antiparasitic properties .
    • The methods of application and experimental procedures would depend on the specific type of parasitic infection being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of parasitic infections .

    Diuretic

    • Pyrimidines have been reported to have diuretic properties .
    • The methods of application and experimental procedures would depend on the specific condition being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as diuretics .

    Antitumor

    • Pyrimidines have been reported to have antitumor properties .
    • The methods of application and experimental procedures would depend on the specific type of tumor being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of tumors .

    Antifilarial

    • Pyrimidines have been reported to have antifilarial properties .
    • The methods of application and experimental procedures would depend on the specific type of filarial infection being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various types of filarial infections .

    DNA Topoisomerase II Inhibitors

    • Pyrimidines have been reported to inhibit DNA topoisomerase II .
    • The methods of application and experimental procedures would depend on the specific context in which the inhibitors are used .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as DNA topoisomerase II inhibitors .

    Antitubercular Agents

    • Pyrimidines have been reported to have antitubercular properties .
    • The methods of application and experimental procedures would depend on the specific type of tuberculosis being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against tuberculosis .

    Antimalarial and Anti-plasmodial

    • Pyrimidines have been reported to have antimalarial and anti-plasmodial properties .
    • The methods of application and experimental procedures would depend on the specific type of malaria being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against malaria .

    Anti-inflammatory and Analgesic Activities

    • Pyrimidines have been reported to have anti-inflammatory and analgesic activities .
    • The methods of application and experimental procedures would depend on the specific condition being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as anti-inflammatory and analgesic agents .

    Anti-HIV

    • Pyrimidines have been reported to have anti-HIV properties .
    • The methods of application and experimental procedures would depend on the specific context in which the drugs are used .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against HIV .

    Cardiovascular Agents and Antihypertensive

    • Pyrimidines have been reported to have cardiovascular and antihypertensive properties .
    • The methods of application and experimental procedures would depend on the specific condition being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as cardiovascular agents and antihypertensives .

    Antiulcer Agents

    • Pyrimidines have been reported to have antiulcer properties .
    • The methods of application and experimental procedures would depend on the specific type of ulcer being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against ulcers .

    Hair Disorders Activities

    • Pyrimidines have been reported to have properties that can help with hair disorders .
    • The methods of application and experimental procedures would depend on the specific type of hair disorder being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against various hair disorders .

    Calcium-Sensing Receptor Antagonists

    • Pyrimidines have been reported to have properties that can antagonize calcium-sensing receptors .
    • The methods of application and experimental procedures would depend on the specific context in which the antagonists are used .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as calcium-sensing receptor antagonists .

    DPP-IV Inhibitors

    • Pyrimidines have been reported to inhibit DPP-IV .
    • The methods of application and experimental procedures would depend on the specific context in which the inhibitors are used .
    • The outcomes of these treatments have been positive, with pyrimidines being effective as DPP-IV inhibitors .

    Antidiabetic

    • Pyrimidines have been reported to have antidiabetic properties .
    • The methods of application and experimental procedures would depend on the specific type of diabetes being treated .
    • The outcomes of these treatments have been positive, with pyrimidines being effective against diabetes .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing the compound’s dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name

tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEVKGIBOLXNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614407
Record name tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

CAS RN

147539-23-9
Record name tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-[1,1-dimethylethoxycarbonyl]piperazine (1.88 g) in dichloromethane (30 ml) is added drop by drop over 1.5 hr to a solution of 4,6-dichloro-5-nitropyrimidine (1.94 g) and triethylamine (1.32 g) in dichloromethane (170 ml) at -78°. After stirring an additional hr at -78°, the reaction is diluted with aqueous sodium bicarbonate (10%). The phases are separated, the organic phase is concentrated to a liquid which solidified on standing at 20°-25°. The solid is dissolved in chloroform and flash chromatographed on silica gel eluting with methanol/chloroform (1/99), pooling and concentrating the appropriate fractions gives the title compound, Anal. Calc for C13H18N5ClO4 ; MW=343.77: C,45.42; H,5.28; N,20.37; Cl,10.31. Found: C,45.52; H,5.40; N,20.34; Cl,10.36.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,6-Dichloro-5-nitropyrimidine [CAS No. 4316-93-2] (2.0 g) was dissolved in acetonitrile (30 mL), and then piperazine-1-carboxylic acid t-butyl ester (1.92 g) and triethylamine (2.1 mL) were added to this solution. The reaction solution was stirred at room temperature for 14 hours, and then water (30 mL) was added. The reaction solution was stirred at room temperature for 30 minutes, and then the precipitate was collected by filtration. The obtained solid was washed with water and hexane to give the title compound (2.94 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.